molecular formula C19H19NO2 B2419090 2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione CAS No. 183488-98-4

2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2419090
CAS No.: 183488-98-4
M. Wt: 293.366
InChI Key: RFNALUUJDJPIET-UHFFFAOYSA-N
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Description

2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione is a chemical compound that belongs to the class of isoquinolinediones

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione typically involves multi-step organic reactions. One common method might include the condensation of an appropriate aniline derivative with phthalic anhydride, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different isoquinoline derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to a variety of substituted isoquinolinediones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones or other reduced forms of the isoquinolinedione.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-isopropyl-3-methylphenyl)-1,3(2H,4H)-isoquinolinedione include other isoquinolinediones and their derivatives. Examples might be:

  • 1,3-Dihydroisoquinoline-2,4-dione
  • 2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenyl)-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12(2)16-9-8-15(10-13(16)3)20-18(21)11-14-6-4-5-7-17(14)19(20)22/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNALUUJDJPIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CC3=CC=CC=C3C2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321046
Record name 2-(3-methyl-4-propan-2-ylphenyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

183488-98-4
Record name 2-(3-methyl-4-propan-2-ylphenyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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